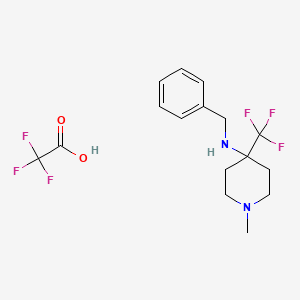

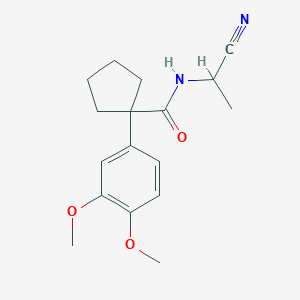

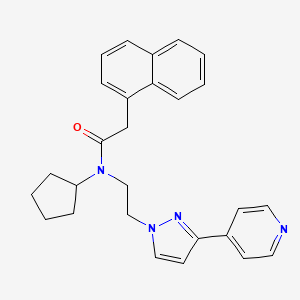

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including their roles as inhibitors of various enzymes and receptors, as well as their anticancer properties .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of an amine with a carboxylic acid or its derivatives. For example, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved from salicylic acid and 4-aminopyridine, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of related compounds, such as sulpiride, involves multiple steps, starting from simple precursors like barium carbonate 14C, which suggests that the synthesis of our target compound may also require a multi-step approach .

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) calculations are common techniques used to analyze the molecular structure of benzamide derivatives. For instance, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was studied using these methods, which could be applicable to determine the molecular structure of "N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide" . The molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies can be determined using these techniques .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a pyridine ring in the molecule suggests potential reactivity similar to other N-(pyridin-yl)benzamides, which have been shown to selectively inhibit enzymes like human aldosterone synthase (CYP11B2) . The introduction of substituents such as methoxy or methylthio groups can further influence the chemical reactivity and selectivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, can be influenced by their molecular structure. For example, different polymorphs of a related compound, TKS159, exhibited distinct thermal properties, which could also be relevant for the compound . The introduction of different substituents can lead to variations in these properties, which can be characterized using techniques like thermal analysis and IR spectroscopy .

Scientific Research Applications

Biological and Pharmacological Activities

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide, while not directly mentioned in the available literature, likely shares characteristics or applications with structurally related compounds. The research on compounds with similar structures or functional groups indicates a wide range of biological and pharmacological activities, which could imply potential research applications for N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide.

Anticancer and Antimicrobial Effects : Studies on benzamide derivatives have demonstrated significant anticancer and antimicrobial effects, suggesting that compounds like N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide could be explored for these properties. Benzamide derivatives are known to inhibit various cancer cell lines and possess bactericidal and fungicidal activities, highlighting their potential in cancer therapy and infection control (Zhu & Conney, 1998; Hiremathad et al., 2015).

Neuroprotective and Cognitive Enhancing Properties : Certain benzamide derivatives have shown neuroprotective effects, suggesting potential applications in neurodegenerative diseases and cognitive disorders. These compounds may protect neuronal cells from oxidative stress and apoptosis, offering a promising direction for research into treatments for Alzheimer's disease and other neurodegenerative conditions (Nordberg, 2008).

Gastrointestinal Motility Disorders : The pharmacological properties of compounds like metoclopramide, a benzamide derivative, include facilitating gastrointestinal motility, suggesting potential applications for N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide in treating gastrointestinal disorders. This could extend to diagnostic uses in radiology or as a treatment for conditions such as gastroparesis and reflux oesophagitis (Pinder et al., 2012).

Environmental and Analytical Chemistry : While the direct environmental applications of N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide were not identified, related compounds have been studied for their reactivity and potential as environmental tracers or in the development of analytical methods for detecting bioactive compounds. This suggests possible research applications in environmental monitoring and analytical chemistry (Liu et al., 2022).

properties

IUPAC Name |

N-(2-methoxyethyl)-2-methylsulfanyl-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-12-11-19(13-14-7-9-18-10-8-14)17(20)15-5-3-4-6-16(15)22-2/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBPSALYJHBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

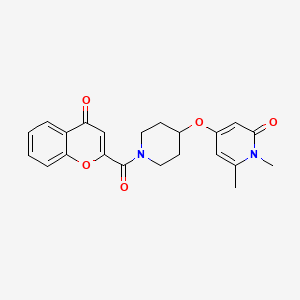

![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)

![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

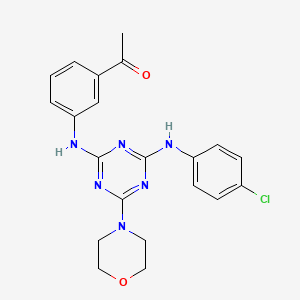

![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B3016475.png)

![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B3016478.png)

![Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3016479.png)

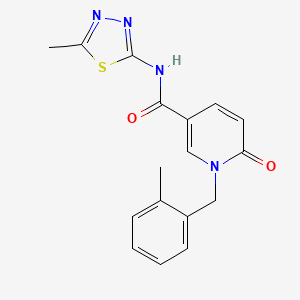

![3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3016483.png)